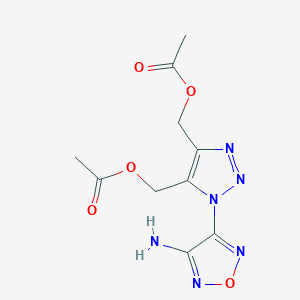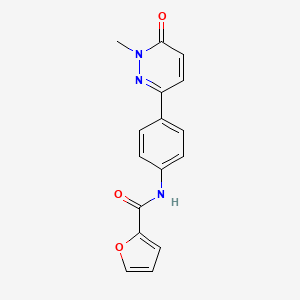
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O3 and its molecular weight is 295.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The scientific research applications of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide span across various fields including organic synthesis, medicinal chemistry, and material science. This compound and its derivatives have been explored for their potential in developing new therapeutic agents, with a focus on their synthesis, biological activities, and applications in bio-imaging and as chemosensors.
Synthesis Techniques and Heterocyclic Derivatives : The synthesis of novel heterocyclic compounds, including imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, has been reported, showcasing the versatility of furan-carboxamide derivatives in generating bioactive molecules with potential antiprotozoal properties. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activities against pathogens like T. b. rhodesiense and P. falciparum, highlighting their potential in treating protozoal infections (Ismail et al., 2004).
Fluorescent Chemosensors for Ion Detection : A phenoxazine-based fluorescence chemosensor has been developed, demonstrating the utility of furan-2-carboxamide derivatives in environmental monitoring and bio-imaging. This chemosensor exhibits selective turn-on fluorescence for Cd2+ ions and turn-off response for CN− ions, offering a dual-channel detection mechanism with implications for live cell imaging and environmental analysis (Ravichandiran et al., 2020).
PET Imaging of Microglia : The compound has been explored for its application in positron emission tomography (PET) imaging, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This application is crucial for studying neuroinflammation in various neuropsychiatric disorders, providing a noninvasive tool to monitor microglial activity and inflammation in the brain. The compound demonstrates high specificity and uptake in models of neuroinflammation, Alzheimer’s disease, and demyelination, underscoring its potential in diagnosing and studying neurodegenerative diseases (Horti et al., 2019).
Antimicrobial and Antioxidant Activities : Furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, showing significant activity against a range of microorganisms. These findings support the potential use of these compounds in developing new antimicrobial agents with additional antioxidant benefits, contributing to the search for novel therapeutics in combating infectious diseases and oxidative stress-related conditions (Sokmen et al., 2014).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzanilides . These compounds often act on various enzymes or receptors in the body, but the specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds in the benzanilide class generally work by binding to their target enzyme or receptor and modulating its activity .
Properties
IUPAC Name |
N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-19-15(20)9-8-13(18-19)11-4-6-12(7-5-11)17-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFDJKQRRSDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
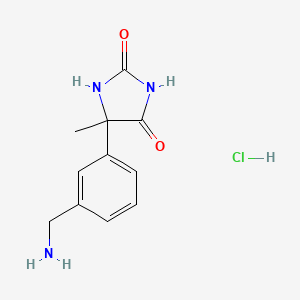

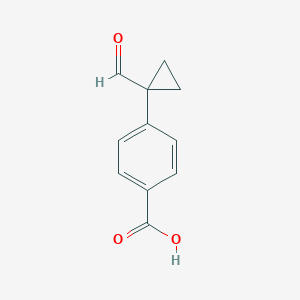
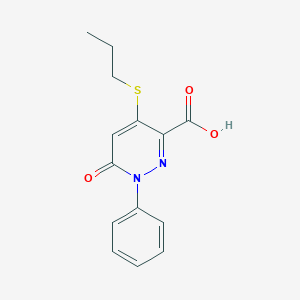
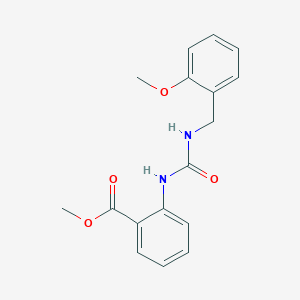
![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
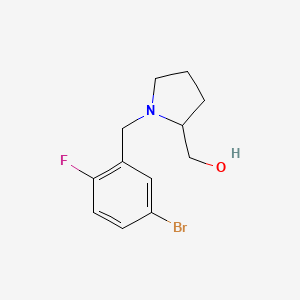
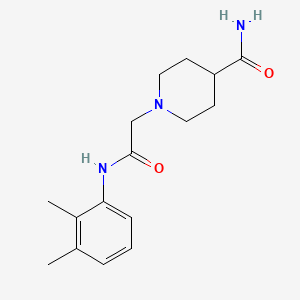
![3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole](/img/structure/B2496485.png)
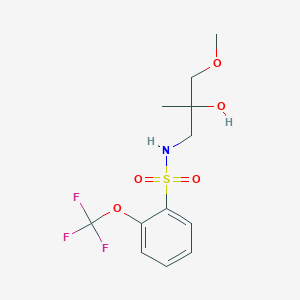
![N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2496488.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
